molecular formula C19H22IN3O3 B6207726 ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2703780-93-0

ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Número de catálogo B6207726
Número CAS: 2703780-93-0
Peso molecular: 467.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a useful research compound. Its molecular formula is C19H22IN3O3 and its molecular weight is 467.3. The purity is usually 95.
BenchChem offers high-quality ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate' involves the use of a series of reactions to form the desired product. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the triazole ring, the introduction of the iodomethyl group, and the final esterification reaction to form the target compound.", "Starting Materials": [ "Ethyl 4-bromobutanoate", "Sodium azide", "Phenylacetylene", "Copper(I) iodide", "Sodium ascorbate", "2-Bromo-2-methylpropane", "Sodium hydroxide", "3,4-Dihydro-2H-pyran", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate", "a. Dissolve ethyl 4-bromobutanoate (1.0 g, 4.5 mmol) and sodium azide (0.6 g, 9.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Heat the reaction mixture at 80°C for 24 hours.", "c. Cool the reaction mixture to room temperature and add water (20 mL).", "d. Extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate (0.8 g, 70%).", "Step 2: Formation of the Triazole Ring", "a. Dissolve Ethyl 2-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxoacetate (0.5 g, 1.7 mmol) and phenylacetylene (0.3 g, 2.6 mmol) in methanol (10 mL).", "b. Add copper(I) iodide (0.1 g, 0.5 mmol) and sodium ascorbate (0.2 g, 1.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.3 g, 50%).", "Step 3: Introduction of the Iodomethyl Group", "a. Dissolve Ethyl 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.2 g, 0.6 mmol) in dry DMF (5 mL) under nitrogen atmosphere.", "b. Add 2-bromo-2-methylpropane (0.2 g, 1.2 mmol) and sodium hydride (0.05 g, 2.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.1 g, 40%).", "Step 4: Final Esterification Reaction", "a. Dissolve Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.1 g, 0.2 mmol) and 3,4-dihydro-2H-pyran (0.1 g, 1.0 mmol) in acetic acid (5 mL).", "b. Add a catalytic amount of hydrochloric acid (0.1 mL) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "f. Purify the product by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to obtain the target compound Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (0.05 g, 30%)." ] }

Número CAS

2703780-93-0

Fórmula molecular

C19H22IN3O3

Peso molecular

467.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.